

physical properties of 4-tert-Butyl-o-xylene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-tert-Butyl-o-xylene**

Cat. No.: **B1293698**

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **4-tert-Butyl-o-xylene**

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **4-tert-Butyl-o-xylene** (CAS No. 7397-06-0). As a substituted aromatic hydrocarbon, this compound serves as a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals, and is also utilized as a specialized solvent.^{[1][2]} This document consolidates critical data for researchers and drug development professionals, offering insights into its molecular structure, physicochemical characteristics, synthesis, and safe handling protocols. All data is supported by authoritative references to ensure scientific integrity.

Molecular Identity and Structure

4-tert-Butyl-o-xylene, systematically named 4-tert-butyl-1,2-dimethylbenzene, is an organic compound characterized by a benzene ring substituted with two adjacent (ortho) methyl groups and a tert-butyl group at the para position relative to one of the methyl groups.^[3] The bulky tert-butyl group significantly influences its physical properties and chemical reactivity compared to its parent o-xylene molecule.^[1]

Caption: Molecular structure of **4-tert-Butyl-o-xylene**.

Table 1: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	7397-06-0	[4]
IUPAC Name	4-tert-butyl-1,2-dimethylbenzene	[3]
Molecular Formula	C ₁₂ H ₁₈	[4]
Molecular Weight	162.27 g/mol	[3]
InChI Key	QRPPSTNABSMSCS-UHFFFAOYSA-N	[5]
Canonical SMILES	CC1=C(C=C(C=C1)C(C)(C)C)C	[3] [6]

| Synonyms | 4-tert-Butyl-1,2-dimethylbenzene, 1,2-Dimethyl-4-tert-butylbenzene |[\[3\]](#) |

Physicochemical Properties

4-tert-Butyl-o-xylene is a clear, colorless liquid at room temperature with a characteristic aromatic odor.[\[6\]](#) Its physical properties are dictated by its non-polar nature and molecular weight. It is important to note that there is a significant discrepancy in the reported melting point values across various suppliers and databases, ranging from -27°C to 24°C.[\[1\]](#)[\[7\]](#) This suggests that while it is generally a liquid under standard conditions, it can solidify at or below typical room temperature depending on purity.

Table 2: Core Physical Properties

Property	Value	Reference(s)
Appearance	Clear colorless liquid	[6]
Melting Point	-27°C to 24°C (conflicting data)	[1] [6] [7] [8]
Boiling Point	211-216 °C at 760 mmHg	[6] [9]
Density	0.86 - 0.87 g/cm³ at 20-25 °C	[6] [10]
Refractive Index (n _{20/D})	~1.498 - 1.499	[6] [11]
Flash Point	78 - 82 °C	[6] [11]
Vapor Pressure	0.207 mmHg at 25 °C	[6]

| XLogP3 | 4.3 |[\[3\]](#)[\[6\]](#) |

Solubility Profile

Explicit solubility data for **4-tert-Butyl-o-xylene** is not widely published. However, based on its molecular structure—a non-polar hydrocarbon—and the properties of its parent compound, o-xylene, a reliable solubility profile can be inferred. O-xylene has very low solubility in water but is miscible with most common organic solvents like ethanol, ether, acetone, and benzene.[\[12\]](#) [\[13\]](#) The addition of the large, non-polar tert-butyl group further increases its lipophilicity.

- Water Solubility: Expected to be very low to practically insoluble.
- Organic Solvent Solubility: Expected to be highly soluble or miscible with non-polar and moderately polar organic solvents such as hexanes, toluene, diethyl ether, and ethyl acetate.

Spectroscopic Profile

The structural features of **4-tert-Butyl-o-xylene** give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments. Key expected shifts in a solvent like CCl₄ or CDCl₃ include a

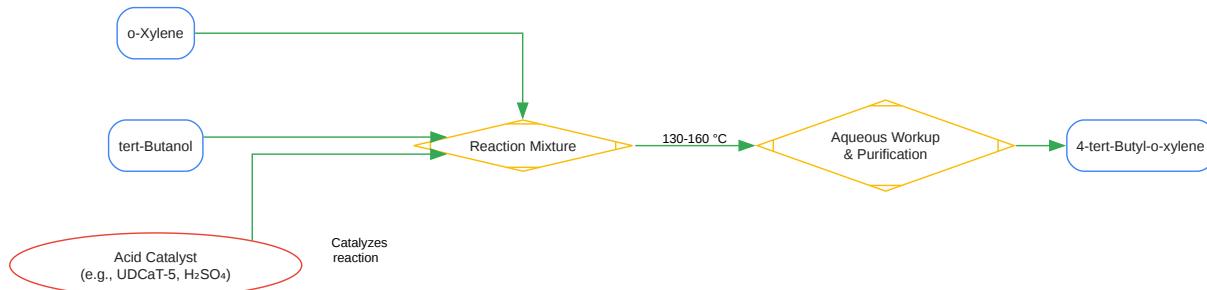
sharp singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm), two singlets for the two non-equivalent methyl groups on the aromatic ring, and complex signals in the aromatic region for the three ring protons.[14]

- ^{13}C NMR: The carbon NMR spectrum provides further structural confirmation, showing distinct signals for the quaternary carbons of the tert-butyl group and the aromatic ring, as well as signals for the methyl carbons and the CH carbons of the ring.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-tert-Butyl-o-xylene** shows a molecular ion peak $[\text{M}]^+$ at $\text{m/z} = 162$, confirming its molecular weight. The most prominent feature is the base peak at $\text{m/z} = 147$, which corresponds to the loss of a methyl radical ($\bullet\text{CH}_3$) from the parent ion.[3] This $[\text{M}-15]^+$ fragment is highly characteristic of compounds containing a tert-butyl group, as it results in a stable tertiary carbocation. Another significant fragment appears at $\text{m/z} = 119$.[3]

Infrared (IR) Spectroscopy


The gas-phase IR spectrum displays characteristic absorption bands for an alkyl-substituted aromatic compound.[2][15]

- $\sim 2850\text{-}3000 \text{ cm}^{-1}$: Aliphatic C-H stretching from the methyl and tert-butyl groups.
- $\sim 3000\text{-}3100 \text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1450\text{-}1600 \text{ cm}^{-1}$: Aromatic C=C ring stretching vibrations.
- $\sim 1365 \text{ cm}^{-1}$: A characteristic band indicating the presence of a tert-butyl group.

Synthesis and Reactivity

Synthesis via Friedel-Crafts Alkylation

The most common and industrially relevant method for synthesizing **4-tert-Butyl-o-xylene** is the Friedel-Crafts alkylation of o-xylene.[16] This reaction involves treating o-xylene with an alkylating agent, such as tert-butanol or tert-butyl chloride, in the presence of a strong acid catalyst.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4-tert-Butyl-o-xylene**.

Representative Experimental Protocol

The following protocol is a generalized procedure based on established Friedel-Crafts alkylation principles.[16][17][18]

- Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The system is protected from atmospheric moisture with a drying tube.
- Charging Reactants: o-Xylene (e.g., 4 moles) is charged into the flask. A mesoporous superacid catalyst like UDCaT-5 (or a traditional acid like sulfuric acid) is added.[16]
- Reaction Execution: The mixture is heated to the target temperature (e.g., 150 °C).[9] tert-Butanol (e.g., 1 mole) is added dropwise from the addition funnel over 30-60 minutes with vigorous stirring. The molar excess of o-xylene helps to maximize the conversion of the tert-butanol.[9]
- Monitoring: The reaction is monitored by gas chromatography (GC) until the consumption of tert-butanol is complete.

- **Workup:** After cooling to room temperature, the reaction mixture is quenched by slowly adding it to ice-water. The organic layer is separated.
- **Purification:** The organic layer is washed with a dilute sodium bicarbonate solution, followed by brine. It is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the excess o-xylene is removed by distillation. The final product is purified by vacuum distillation.

Safety and Handling

4-tert-Butyl-o-xylene is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.[3]

- **GHS Hazards:**
 - Causes skin irritation (H315).[3]
 - Causes serious eye irritation (H319).[3]
 - May cause respiratory irritation (H335).[3]
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
- **Handling:** Avoid breathing vapors. Keep away from heat, sparks, and open flames.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
- **Incompatible Materials:** Strong oxidizing agents.

Applications in Research and Development

The primary utility of **4-tert-Butyl-o-xylene** lies in its role as a chemical building block.

- **Chemical Intermediate:** It is a precursor for more complex molecules. For example, it can be used as a starting material in the synthesis of 1,2-bis(bromomethyl)-4-tert-butylbenzene, a useful cross-linking agent.[10]

- Solvent: It can be employed as a solvent in specific organic reactions, such as in the synthesis of 2,7-di-tert-butylcarbazole.[10]
- Research: In academic and industrial laboratories, it is used to study the mechanisms and regioselectivity of electrophilic aromatic substitution reactions on substituted benzenes.[1]

Conclusion

4-tert-Butyl-o-xylene is a valuable chemical with well-defined, albeit sometimes varied, physical properties. Its synthesis is readily achievable through standard organic chemistry techniques, and its spectroscopic profile allows for straightforward identification. This guide provides the foundational data necessary for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, as outlined herein, is critical for any scientist or professional working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 4-t-Butyl-o-xylene [webbook.nist.gov]
- 3. Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | C12H18 | CID 81881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-t-Butyl-o-xylene [webbook.nist.gov]
- 6. 4-TERT-BUTYL-O-XYLENE | 7397-06-0 | lookchem [lookchem.com]
- 7. 4-t-Butyl-o-xylene [webbook.nist.gov]
- 8. 4-t-Butyl-o-xylene [webbook.nist.gov]
- 9. scribd.com [scribd.com]

- 10. 4-TERT-BUTYL-O-XYLENE | 7397-06-0 [chemicalbook.com]
- 11. 4-tert-Butyl-o-xylene, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 12. O-Xylene | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 4-t-Butyl-o-xylene [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. cerritos.edu [cerritos.edu]
- To cite this document: BenchChem. [physical properties of 4-tert-Butyl-o-xylene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293698#physical-properties-of-4-tert-butyl-o-xylene\]](https://www.benchchem.com/product/b1293698#physical-properties-of-4-tert-butyl-o-xylene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

